molecular formula C11H10FNO2S B11786421 2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole

2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole

Katalognummer: B11786421
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: LHKXTJRKXZVOPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to a pyrrole ring

Vorbereitungsmethoden

The synthesis of 2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methylsulfonyl chloride.

    Reaction Conditions: The reaction involves the formation of an intermediate through the reaction of 4-fluoroaniline with a suitable reagent to introduce the pyrrole ring

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the fluorophenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole can be compared with similar compounds such as:

    2-(4-Fluorophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    3-(Methylsulfonyl)-1H-pyrrole: Lacks the fluorophenyl group, affecting its biological activity and applications.

    4-Fluorophenyl derivatives: Compounds with different substituents on the fluorophenyl group, leading to variations in their chemical and biological properties.

Eigenschaften

Molekularformel

C11H10FNO2S

Molekulargewicht

239.27 g/mol

IUPAC-Name

2-(4-fluorophenyl)-3-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C11H10FNO2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,1H3

InChI-Schlüssel

LHKXTJRKXZVOPA-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.